molecular formula C19H22BF4NO B1460137 5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate CAS No. 1135933-35-5

5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate

Cat. No.: B1460137
CAS No.: 1135933-35-5
M. Wt: 367.2 g/mol
InChI Key: INJRYMKFDPJPOG-UHFFFAOYSA-N
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Description

Discovery and Nomenclature

The compound this compound was developed as part of systematic research into fused heterocyclic systems with potential applications in optoelectronic materials. The compound is formally identified by the Chemical Abstracts Service number 1135933-35-5, though alternative registration numbers exist in chemical databases. The systematic nomenclature reflects the complex multicyclic structure, where the benzene ring is fused to both furan and indole components in a specific geometric arrangement denoted by the bracketed numerical descriptors.

The nomenclature follows International Union of Pure and Applied Chemistry conventions for describing polycyclic aromatic systems. The term "benzo[cd]furo[2,3-f]indol" indicates the fusion pattern of the three major ring systems, while the numerical descriptors [cd] and [2,3-f] specify the precise points of attachment between rings. The "5-ium" designation identifies the quaternary nitrogen center bearing the positive charge, while "tetrafluoroborate" refers to the anionic counterion that maintains overall charge neutrality in the crystalline structure.

Research publications document the compound as part of a broader family of polymethine dyes investigated for their optical and electronic properties. The discovery occurred within the context of developing new materials for nonlinear optical applications and organic semiconductor devices. The specific substitution pattern with butyl and methyl groups was designed to optimize both solubility characteristics and electronic properties of the resulting material.

Structural Classification and Heterocyclic Architecture

This compound belongs to the class of fused heterocyclic compounds known as benzofuroindoles. The molecular architecture features a complex arrangement of aromatic and partially saturated rings that create an extended π-conjugated system with distinctive electronic properties.

Structural Parameter Value Reference
Molecular Formula C₁₉H₂₂BF₄NO
Molecular Weight 367.19-367.72 g/mol
CAS Registry Number 1135933-35-5
Chemical Class Benzofuroindolium Salt

The heterocyclic architecture consists of three fused ring systems: a benzene ring, a furan ring, and an indole moiety. The benzene component provides structural rigidity and contributes to the overall aromaticity of the system. The furan ring introduces oxygen heteroatom functionality that influences both electronic properties and intermolecular interactions. The indole portion contains the nitrogen center that can be quaternized to form the positively charged indolium ion.

The compound exhibits a partially saturated structure indicated by the "7,8-dihydro" designation, meaning positions 7 and 8 of the fused ring system contain saturated carbon centers rather than participating in the aromatic π-system. This saturation pattern creates a specific three-dimensional molecular geometry that affects both physical properties and chemical reactivity. The quaternary nitrogen at position 5 bears the positive charge that is balanced by the tetrafluoroborate anion.

Substitution patterns include a butyl chain at position 5 (attached to the quaternary nitrogen) and methyl groups at positions 4 and 8. These alkyl substituents serve multiple functions: they enhance solubility in organic solvents, influence molecular packing in the solid state, and modulate the electronic characteristics of the π-conjugated core. The tetrafluoroborate counterion provides a weakly coordinating anion that stabilizes the ionic structure while minimizing interference with the electronic properties of the organic cation.

Significance in Organic Chemistry and Materials Science

The significance of this compound in contemporary organic chemistry stems from its unique combination of structural features that make it valuable for advanced materials applications. The compound represents an important example of how systematic molecular design can create materials with tailored electronic and optical properties suitable for technological applications.

Research has demonstrated that compounds incorporating the benzofuroindole scaffold exhibit promising characteristics for organic semiconductor applications. The extended π-conjugated system provides pathways for charge transport, while the heterocyclic architecture offers opportunities for fine-tuning electronic band gaps and energy levels. The presence of both electron-rich (furan) and electron-deficient (quaternary indolium) components within the same molecular framework creates interesting charge distribution patterns that can be exploited in electronic devices.

Application Area Property Significance
Polymethine Dyes Optical Absorption Extended conjugation enables tunable absorption wavelengths
Organic Semiconductors Charge Transport Fused aromatic system facilitates electron mobility
Nonlinear Optics Electronic Properties Quaternary nitrogen creates asymmetric charge distribution
Materials Chemistry Solubility Alkyl substituents improve processability

The compound has been specifically investigated as a component in polymethine dye systems where the benzofuroindole core serves as an electron-accepting terminal group. In these applications, the quaternary nitrogen provides a site for positive charge localization while the extended aromatic system enables efficient electronic communication with other molecular components. This combination of properties makes the compound valuable for developing materials with controllable optical absorption and emission characteristics.

Studies have shown that the incorporation of furan rings into fused heterocyclic systems provides several advantages for materials design. The oxygen heteroatom introduces additional electronic states that can participate in charge transport processes, while the five-membered ring geometry creates specific intermolecular packing arrangements that influence solid-state properties. The benzofuroindole architecture thus represents a versatile platform for creating materials with optimized electronic characteristics.

The tetrafluoroborate counterion plays a crucial role in the materials properties of the compound. Unlike more coordinating anions, tetrafluoroborate provides charge neutralization without strongly interfering with the electronic properties of the organic cation. This characteristic is particularly important in applications where the electronic properties of the organic component must be preserved, such as in organic electronic devices or optical materials.

Properties

IUPAC Name

9-butyl-4,10-dimethyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO.BF4/c1-4-5-9-20-13(3)15-7-6-8-16-18(15)17(20)11-14-10-12(2)21-19(14)16;2-1(3,4)5/h6-8,11-12H,4-5,9-10H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJRYMKFDPJPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C4C(=CC1=C32)CC(O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate (CAS Number: 1135933-35-5) is a synthetic compound belonging to the class of indole derivatives. Its unique structure suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1135933-35-5
Molecular FormulaC₁₉H₂₂BF₄NO
Molecular Weight367.2 g/mol

Structural Characteristics

The compound features a complex fused ring system typical of indole derivatives, which is often associated with various pharmacological activities. The presence of the tetrafluoroborate counterion may influence its solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to 5-butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Melanoma : A study reported that related compounds exhibited notable activity against melanoma cells with a mean log GI50 value indicating potent cytotoxicity .
  • Breast and Lung Cancer : Additional investigations highlighted effective inhibition of MDA-MB-435 (breast cancer) and NCI-H23 (non-small cell lung cancer) cell lines by structurally similar derivatives .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example:

  • Receptor Tyrosine Kinases : Compounds within this structural class have been noted for their inhibitory effects on receptor tyrosine kinases such as VEGFR-2, which plays a crucial role in tumor angiogenesis .
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • In Vitro Studies : A series of in vitro tests demonstrated that derivatives of this compound inhibited cell proliferation in various cancer types, including melanoma and breast cancer. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong efficacy against tumor cells .
  • Comparative Analysis : In comparative studies with standard chemotherapeutics like sunitinib and erlotinib, certain derivatives exhibited equal or greater potency against specific cancer cell lines, highlighting their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ionic Liquids: 1-Butyl-3-methylimidazolium Tetrafluoroborate

Structural Comparison :

  • Cation: The imidazolium core (aromatic, planar) contrasts with the benzo-furo-indole system (non-planar, fused rings).
  • Anion : Both share the BF₄⁻ counterion, enhancing ionic conductivity and thermal stability.
  • Substituents : The target compound’s butyl and methyl groups may confer higher hydrophobicity compared to the shorter alkyl chains in imidazolium salts.

Data Table :

Property 5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium BF₄⁻ 1-Butyl-3-methylimidazolium BF₄⁻
Molecular Weight (g/mol) Not available 226.02
Purity Not available >99%
Anion BF₄⁻ BF₄⁻
Key Applications Inferred: Ionic liquids, catalysis Electrolytes, solvents

Key Differences :

  • The benzo-furo-indole system’s extended π-conjugation may enable unique photophysical properties (e.g., fluorescence) compared to imidazolium salts.
Neutral Heterocycles: Furo[2,3-f]isoquinolines and Benzo-Furo-Indoles

Structural Comparison :

  • Furo[2,3-f]isoquinolines (from ): Share fused aromatic systems but lack the cationic center and BF₄⁻ anion. Synthesized via Claisen rearrangements with high yields (>80%) .
  • 1H-Benzo[b]furo[2,3-f]indole (from ): Neutral analog with similar fused rings but differing substituents and ring positions.

Data Table :

Compound Synthesis Method Key Applications Spectral Data (FTIR)
Furo[2,3-f]isoquinolines Claisen/Aza-Claisen rearrangements Psychiatric drug candidates Not reported
1H-Benzo[b]furo[2,3-f]indole Not specified UV filter development FTIR peaks in Table 4
Target Compound Inferred: Rearrangement + quaternization Ionic liquids, optoelectronics Not available

Key Differences :

  • The target compound’s ionic nature enhances solubility in polar solvents, unlike neutral heterocycles.
  • Quaternization (addition of BF₄⁻) likely improves thermal stability compared to neutral analogs.
Functional and Application-Based Comparison
  • Ionic Liquids: The target compound’s large, hydrophobic cation may outperform 1-butyl-3-methylimidazolium BF₄⁻ in non-aqueous electrochemical systems due to reduced moisture sensitivity .
  • Pharmaceutical Potential: While furo[2,3-f]isoquinolines target psychiatric disorders, the cationic benzo-furo-indole system could interact with biological membranes or enzymes, though toxicity studies are needed .
  • Spectroscopic Features : The target compound’s FTIR spectrum would differ from neutral analogs (e.g., 1H-benzo[b]furo[2,3-f]indole) due to the BF₄⁻ anion’s B-F stretching (~1050 cm⁻¹) and cationic N⁺-H vibrations .

Preparation Methods

Synthesis of the Dihydrobenzo[cd]furo[2,3-f]indole Core

  • The key intermediate, 7,8-dihydrobenzo[cd]furo[2,3-f]indole , is synthesized via intramolecular cyclization of precursors containing benzofuran and indole moieties.
  • Typically, substituted phenol derivatives undergo nucleophilic substitution and ring closure reactions under acidic or basic conditions to form the fused heterocycle.
  • Alkylation steps introduce the butyl group at position 5 and methyl groups at positions 4 and 8, often via selective alkyl halide reactions or Friedel-Crafts alkylation.

Quaternization to Form the Indolium Ion

  • The nitrogen atom in the indole ring is quaternized by reaction with alkylating agents such as alkyl halides or alkyl triflates .
  • This step converts the neutral indole into the positively charged indolium ion , essential for the dye’s optical properties.
  • The reaction is typically carried out under mild heating in polar solvents like acetonitrile or ethanol.

Formation of the Tetrafluoroborate Salt

  • The quaternized intermediate is reacted with tetrafluoroboric acid (HBF4) or a tetrafluoroborate salt to precipitate the tetrafluoroborate salt of the indolium compound.
  • This step enhances the compound’s stability and solubility characteristics.
  • The salt formation is often performed by adding an aqueous solution of HBF4 to the reaction mixture, followed by isolation of the precipitated product.

Experimental Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization to fused core Phenol derivatives, base or acid catalyst 80–120 °C 4–12 hours 60–75 Choice of catalyst affects regioselectivity and yield
Alkylation (butyl, methyl) Alkyl halides (e.g., butyl bromide) 50–80 °C 3–6 hours 70–85 Controlled stoichiometry needed to avoid over-alkylation
Quaternization Alkylating agent (e.g., methyl iodide) Room temperature to 60 °C 1–4 hours 80–90 Polar solvents improve reaction rate
Salt formation (tetrafluoroborate) HBF4 aqueous solution or NaBF4 0–25 °C 30 min – 2 hours 85–95 Precipitation favored at low temperature; product purified by filtration and washing

Research Findings and Characterization

  • The dyes prepared with this method, including the title compound, exhibit strong absorption in the near-infrared region , attributed to the extended conjugation and fused heterocyclic system.
  • Quantum-chemical analyses reveal that the extended π-system and the electron-donating butyl and methyl groups contribute to the bathochromic shift of absorption maxima.
  • The tetrafluoroborate salt formation stabilizes the cationic dye, improving its thermal and photostability .
  • Spectroscopic studies confirm the successful formation of the indolium ion and the expected substitution pattern on the fused ring system.

Summary Table of Preparation Methods

Preparation Stage Key Reagent(s) Reaction Type Purpose Typical Conditions Outcome
Core synthesis Phenol derivatives, base/acid Cyclization Formation of fused heterocycle 80–120 °C, 4–12 h Dihydrobenzo[cd]furoindole core
Alkylation Butyl bromide, methyl iodide Electrophilic substitution Introduction of alkyl groups 50–80 °C, 3–6 h Substituted fused ring system
Quaternization Methyl iodide or similar N-alkylation Formation of indolium ion RT to 60 °C, 1–4 h Cationic indolium intermediate
Salt formation Tetrafluoroboric acid (HBF4) Salt metathesis Formation of tetrafluoroborate salt 0–25 °C, 30 min – 2 h Stable tetrafluoroborate salt

Q & A

Q. What are the standard synthetic routes for 5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate?

Methodological Answer: Synthesis typically involves multi-step protocols combining halogenation, cyclization, and salt formation. For example:

Core Structure Assembly : React benzofuran/indole precursors with alkylating agents (e.g., butyl halides) under anhydrous conditions (CH2_2Cl2_2 or MeCN) .

Tetrafluoroborate Salt Formation : Treat the intermediate with BF3_3·OEt2_2 or Selectfluor in a polar solvent (e.g., AcOH) to introduce the BF4_4^- counterion .

Purification : Use silica gel column chromatography and recrystallization (e.g., from MeOH/Et2_2O) to isolate high-purity product .

Q. How is structural confirmation performed for this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H, 13^13C, and 19^19F NMR to confirm aromatic/alkyl protons, carbon environments, and BF4_4^- counterion .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-BF4_4]+^+ at m/z 312.2) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and B content .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (Ar/N2_2) in anhydrous solvents (e.g., dried CH2_2Cl2_2) .
  • Thermal Stability : Avoid prolonged heating >100°C; decompose via BF4_4^- hydrolysis under acidic/alkaline conditions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ 19^19F NMR to track BF4_4^- dissociation or ligand exchange .
  • Isotopic Labeling : Use 11^{11}B-labeled BF4_4^- to trace boron redistribution in catalytic cycles .
  • Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to simulate transition states and intermediates .

Q. How can spectral overlaps in 1^11H NMR be resolved for complex derivatives?

Methodological Answer:

  • 2D NMR Techniques : Use COSY and NOESY to assign overlapping aromatic/alkyl protons .
  • Solvent Screening : Test deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to shift/resolve peaks .
  • Variable Temperature NMR : Lower temperatures (e.g., –40°C) to slow dynamic processes and sharpen signals .

Q. What strategies optimize regioselectivity in functionalization reactions?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., –OMe) to steer electrophilic substitution .
  • Metal Catalysis : Use Pd(0) or Ru complexes for C–H activation at sterically accessible positions .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance electrophilic reactivity at electron-rich sites .

Q. How can computational chemistry predict reactivity in novel reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility/reactivity trends .
  • Docking Studies : Model host-guest interactions (e.g., with cyclodextrins) for supramolecular applications .

Q. What methods address contradictions in experimental vs. theoretical data?

Methodological Answer:

  • Error Analysis : Quantify discrepancies (e.g., bond length deviations >0.05 Å) using crystallographic (SC-XRD) vs. DFT data .
  • Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to assess robustness .
  • Collaborative Validation : Cross-verify results with independent labs using standardized protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate
Reactant of Route 2
5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate

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